molecular formula C6H6ClNO2S B2799743 Pyridine, 3-chloro-2-(methylsulfonyl)- CAS No. 98626-98-3

Pyridine, 3-chloro-2-(methylsulfonyl)-

Cat. No.: B2799743
CAS No.: 98626-98-3
M. Wt: 191.63
InChI Key: DRMAWMZBOGVBMD-UHFFFAOYSA-N
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Description

Pyridine, 3-chloro-2-(methylsulfonyl)-, is a heterocyclic aromatic compound featuring a pyridine core substituted with a chlorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

3-chloro-2-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMAWMZBOGVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-chloro-2-(methylsulfonyl)- typically involves the chlorination of 2-(methylsulfonyl)pyridine. One common method is the reaction of 2-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 3-chloro-2-(methylsulfonyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-chloro-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The methylsulfonyl group is a strong electron-withdrawing substituent, influencing reactivity, solubility, and binding affinity. Comparisons with related compounds include:

Table 1: Key Properties of Pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity (IC₅₀, µM) Source/Application
Pyridine, 3-chloro-2-(methylsulfonyl)- 3-Cl, 2-SO₂CH₃ ~207.6 (estimated) N/A N/A Synthetic intermediate
3-Chloro-2-(phenylsulfonyl)pyridine 3-Cl, 2-SO₂C₆H₅ 269.7 N/A N/A Supplier catalog
Imidazo[1,2-a]pyridine (Compound 31) 4-SO₂CH₃ on phenyl ring 385.4 N/A COX-2 IC₅₀ = 0.07 Anti-inflammatory agent
7e () 3-Cl, 2-NO₂, 5-CF₃ 523.8 122.1–124.8 N/A Herbicide candidate

Key Observations :

  • Electron-Withdrawing Groups: Methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups enhance electrophilicity, facilitating nucleophilic substitution reactions .

Spectroscopic and Computational Studies

  • Spectroscopy : Pyridine-hydrazone analogs (e.g., CCPEHP in ) are characterized via X-ray diffraction, UV-Vis, and NMR, providing methodologies applicable to 3-chloro-2-(methylsulfonyl)-pyridine .
  • Computational Modeling : Quantum chemical calculations (e.g., DFT in ) predict electronic properties, while Topomer CoMFA models optimize pyridine derivatives for enzyme inhibition (e.g., 4-hydroxyphenylpyruvate dioxygenase) .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 3-chloro-2-(methylsulfonyl)- (CAS No. 98626-98-3) is noted for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pyridine, 3-chloro-2-(methylsulfonyl)- is characterized by the following chemical structure:

  • Molecular Formula: C7_7H8_8ClNO2_2S
  • Molecular Weight: 195.66 g/mol
  • IUPAC Name: 3-chloro-2-(methylsulfonyl)pyridine

The compound features a chlorinated pyridine ring and a methylsulfonyl group, which are crucial for its biological interactions and activities.

The biological activity of Pyridine, 3-chloro-2-(methylsulfonyl)- is primarily attributed to its ability to interact with various biological targets. The chlorine atom and the methylsulfonyl group enhance its reactivity, enabling it to form stable complexes with enzymes and receptors. This interaction can modulate enzyme activity and influence inflammatory pathways, contributing to its observed pharmacological effects .

Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit significant antimicrobial properties. Pyridine, 3-chloro-2-(methylsulfonyl)- has been evaluated against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016
Acinetobacter baumannii1732

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Anti-inflammatory Properties

The anti-inflammatory effects of Pyridine, 3-chloro-2-(methylsulfonyl)- have been investigated through in vitro studies. The compound demonstrated a capacity to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by researchers evaluated the antibacterial properties of various pyridine derivatives, including Pyridine, 3-chloro-2-(methylsulfonyl)-. The findings indicated that this compound exhibited superior activity against resistant strains of E. coli, making it a candidate for further development in antibiotic therapies .
  • Inflammation Model :
    In a controlled experiment using a murine model of inflammation, Pyridine, 3-chloro-2-(methylsulfonyl)- was administered to assess its effects on paw edema induced by carrageenan. The results showed a significant reduction in edema compared to the control group, supporting its potential as an anti-inflammatory agent .

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